BENGHE Troubleshooting & Optimization

Check Availability & Pricing

Technical Support Center: Understanding the
NSABP C-08 Trial Results

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: CT-08

Cat. No.: B15599432

This technical support guide is designed for researchers, scientists, and drug development
professionals to provide a comprehensive overview of the National Surgical Adjuvant Breast
and Bowel Project (NSABP) C-08 trial. This resource addresses key questions regarding the
trial's design, outcomes, and the potential reasons why the addition of bevacizumab to
standard adjuvant chemotherapy did not meet its primary endpoint for stage Il and Il colon
cancer.

Frequently Asked Questions (FAQs)

Q1: What was the primary objective of the NSABP C-08 trial?
The primary goal of the NSABP C-08 trial was to determine if adding the anti-angiogenic agent
bevacizumab to a standard adjuvant chemotherapy regimen, modified FOLFOX6

(mFOLFOX6), would improve disease-free survival (DFS) in patients with resected stage Il or
[l colon cancer.[1] The secondary objective was to assess overall survival (OS).[1]

Q2: Did the NSABP C-08 trial meet its primary endpoint?

No, the NSABP C-08 trial did not meet its primary endpoint. The addition of one year of
bevacizumab to six months of mMFOLFOX6 chemotherapy did not result in a statistically
significant improvement in disease-free survival (DFS) compared to mFOLFOX6 alone.[2][3][4]

Q3: What were the overall results for Disease-Free Survival (DFS) and Overall Survival (OS)?
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After a median follow-up of 35.6 months, the addition of bevacizumab to mMFOLFOX6 did not
lead to a significant increase in DFS (hazard ratio [HR], 0.89; 95% CI, 0.76 to 1.04; P = .15).[2]
The 3-year DFS rates were 77.4% in the bevacizumab group and 75.5% in the control group.
[2] Similarly, there was no significant improvement in overall survival (OS).[5]

Q4: Was there any evidence of a treatment effect with bevacizumab at any point during the
trial?

Interestingly, exploratory analyses revealed a significant, though transient, benefit in DFS
during the one-year period that patients were receiving bevacizumab.[6] A post-hoc analysis
showed a significant improvement in DFS at one year for the bevacizumab arm (94.3%)
compared to the control arm (90.7%), which corresponded to a 40% reduction in events (P =
.0004).[7] However, this benefit diminished after the cessation of bevacizumab therapy.[3][7]

Q5: What are the leading hypotheses for why the NSABP C-08 trial failed to meet its primary
endpoint?

Several hypotheses have been proposed:

» Transient Effect of Anti-Angiogenic Therapy: The temporary improvement in DFS while on
bevacizumab suggests that the drug may suppress the growth of micrometastases rather
than eradicate them. Once the anti-angiogenic pressure is removed, the dormant tumor cells
may resume growth.[7]

« Insufficient Duration of Therapy: The one-year duration of bevacizumab treatment may not
have been long enough to achieve a lasting effect on micrometastatic disease. Some experts
have suggested that longer-term or even continuous anti-VEGF therapy might be necessary
in the adjuvant setting.[7]

o Lack of Predictive Biomarkers: The trial enrolled an unselected patient population. It is
possible that a sub-group of patients may have benefited from bevacizumab, but without
predictive biomarkers, this effect was diluted across the entire study population.

 Different Biology of Micrometastatic Disease: The biological mechanisms driving the growth
of micrometastases in the adjuvant setting may be different from those in established
metastatic disease, where bevacizumab has shown efficacy. Angiogenesis might play a less
critical role in the early stages of tumor recurrence.

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://iro.uiowa.edu/esploro/outputs/journalArticle/Phase-III-Trial-Assessing-Bevacizumab-in/9984094543302771
https://iro.uiowa.edu/esploro/outputs/journalArticle/Phase-III-Trial-Assessing-Bevacizumab-in/9984094543302771
http://nlp.case.edu/public/data/TargetedToxicity_JCOFullText/goldstandard/2013-07-23_13-00-29_tagged.html
https://www.theoncologynurse.com/categories/2576-cancer-center-profile
https://www.cancernetwork.com/view/nsabp-chair-admits-failure-c-08-trial-denies-defeat
https://pmc.ncbi.nlm.nih.gov/articles/PMC3055856/
https://www.cancernetwork.com/view/nsabp-chair-admits-failure-c-08-trial-denies-defeat
https://www.cancernetwork.com/view/nsabp-chair-admits-failure-c-08-trial-denies-defeat
https://www.cancernetwork.com/view/nsabp-chair-admits-failure-c-08-trial-denies-defeat
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15599432?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Troubleshooting & Optimization

Check Availability & Pricing

Q6: What are the implications of the NSABP C-08 results for future clinical trial design in the
adjuvant setting?

The results of the NSABP C-08 trial have several important implications for future research:

o Re-evaluation of Endpoints: The transient DFS benefit suggests that traditional DFS as a
primary endpoint might not fully capture the activity of cytostatic agents like bevacizumab in
the adjuvant setting.

o Exploration of Treatment Duration: Future trials with anti-angiogenic agents in the adjuvant
setting may need to investigate longer treatment durations.[7]

» Focus on Biomarker Development: There is a critical need to identify predictive biomarkers
to select patients who are most likely to benefit from anti-angiogenic therapies.

« Investigation of Novel Combinations: Combining anti-angiogenic agents with other targeted
therapies or immunotherapies may be a more effective strategy in the adjuvant setting.

Quantitative Data Summary

The following table summarizes the key efficacy data from the NSABP C-08 trial.
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Hazard Ratio

Endpoint Treatment Arm  Result P-value
(95% CI)
3-Year Disease-
_ mFOLFOX6 +
Free Survival ) 77.4% 0.89 (0.76 - 1.04) 0.15[2]
Bevacizumab
(DFS)
MFOLFOX6
75.5%
Alone
1-Year Disease-
_ mFOLFOX6 + 0.60 (not
Free Survival ) 94.3% 0.0004[7]
Bevacizumab reported)
(DFS)
MFOLFOX6
90.7%
Alone
Overall Survival mMFOLFOX6 + Not significantly
_ . 0.95(0.79-1.13) 0.56[5]
(0S) Bevacizumab different
mFOLFOX6
from control
Alone

Experimental Protocols

Trial Design:

The NSABP C-08 was a prospective, randomized, open-label, phase Il clinical trial.[8] A total of
2,710 patients with resected stage Il or 11l colon cancer were randomized to one of two
treatment arms.[7]

o Control Arm: Patients received a modified FOLFOX6 (MFOLFOX6) regimen every two weeks
for a total of 12 cycles (24 weeks).[2]

o Experimental Arm: Patients received mFOLFOX6 every two weeks for 12 cycles, along with
bevacizumab (5 mg/kg) administered intravenously every two weeks. After completion of
chemotherapy, patients in the experimental arm continued to receive bevacizumab every two
weeks for an additional 26 weeks, for a total of 52 weeks of bevacizumab therapy.[2]
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Primary Endpoint Definition:

Disease-Free Survival (DFS) was defined as the time from randomization to the earliest
occurrence of any of the following: colon cancer recurrence, the development of a second
primary cancer, or death from any cause.[8]
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Caption: Bevacizumab binds to VEGF-A, preventing its interaction with VEGFR-2 on
endothelial cells.
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Logical Flow of NSABP C-08 Trial Outcome
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Caption: Logical flow from trial design to the final conclusion of the NSABP C-08 study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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